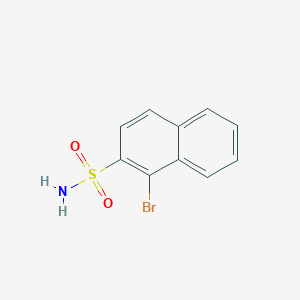
1-ブロモナフタレン-2-スルホンアミド
概要
説明
1-Bromonaphthalene-2-sulfonamide is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromonaphthalene-2-sulfonamide is1S/C10H8BrNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Bromonaphthalene-2-sulfonamide is a powder at room temperature . It has a molecular weight of 286.15 .科学的研究の応用
抗菌性
スルホンアミド類は、1-ブロモナフタレン-2-スルホンアミドを含め、細菌酵素ジヒドロプテロアートシンターゼを阻害することで抗菌作用を示します。 この作用は、細菌の成長と増殖に不可欠な葉酸の合成を阻害します .
炭酸脱水酵素阻害活性
これらの化合物は、さまざまな組織におけるpHと体液のバランス調節に役割を果たす炭酸脱水酵素に対しても活性があり、緑内障などの治療に役立ちます .
利尿作用
炭酸脱水酵素阻害作用により、スルホンアミド類は利尿薬として作用し、体から余分な水分を排出します。 この作用は、うっ血性心不全などの状態に有益です .
血糖降下作用
一部のスルホンアミド類は、血糖値を下げることで糖尿病治療の潜在的な候補となる低血糖を誘発することが分かっています .
甲状腺炎の治療
スルホンアミド類の抗炎症作用は、甲状腺の炎症である甲状腺炎の治療に役立つ可能性があります .
ブロモナフタレン誘導体の合成
1-ブロモナフタレン-2-スルホンアミドは、有機合成や医薬品化学において多様な用途を持つさまざまなブロモナフタレン誘導体の合成における前駆体として使用できます .
作用機序
Target of Action
1-Bromonaphthalene-2-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as dihydropteroate synthetase . These enzymes play a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
1-Bromonaphthalene-2-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 1-Bromonaphthalene-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 1-Bromonaphthalene-2-sulfonamide is the synthesis of folic acid in bacteria . Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids, which are essential components of bacterial cells . By inhibiting the synthesis of folic acid, 1-Bromonaphthalene-2-sulfonamide disrupts these downstream biochemical pathways, leading to the inhibition of bacterial growth .
Pharmacokinetics
Like other sulfonamides, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining the concentration of the drug that reaches the target site in the body.
Result of Action
The primary molecular effect of 1-Bromonaphthalene-2-sulfonamide is the inhibition of the bacterial enzyme dihydropteroate synthetase . This leads to a decrease in the synthesis of folic acid, disrupting the production of nucleic acids and amino acids, and ultimately inhibiting bacterial growth . The cellular effects include the inhibition of bacterial cell division and growth .
Action Environment
The action of 1-Bromonaphthalene-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of other substances, such as zeolites, can enhance the bromination of naphthalene compounds, potentially affecting the activity of 1-Bromonaphthalene-2-sulfonamide . Additionally, the pH, temperature, and presence of other drugs can also influence the stability and efficacy of 1-Bromonaphthalene-2-sulfonamide .
Safety and Hazards
The safety information for 1-Bromonaphthalene-2-sulfonamide includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
生化学分析
Biochemical Properties
1-Bromonaphthalene-2-sulfonamide is part of the sulfonamide family of compounds . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . This interference is achieved through the inhibition of the enzyme dihydropteroate synthetase .
Temporal Effects in Laboratory Settings
Bromination of naphthalene has been studied, and it was found that the reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent at high temperatures smoothly affords 1,4-dibromonaphthalene .
Metabolic Pathways
Sulfonamides are known to undergo phase I and phase II metabolic reactions in the body . Phase I reactions introduce a hydrophilic group in the drug molecules, and phase II reactions can take place subsequently .
Transport and Distribution
Sulfonamides are known to be widespread xenobiotic pollutants .
Subcellular Localization
It is known that homooligomeric BSL1 forms cytoplasmic puncta and oligomeric combinations between BSU1 family members determine their subcellular localization .
特性
IUPAC Name |
1-bromonaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFLLCVYRPHBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


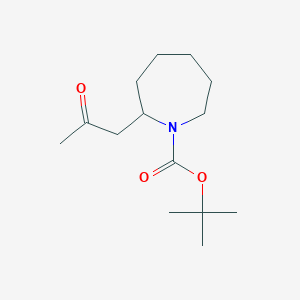
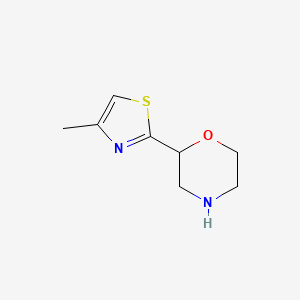
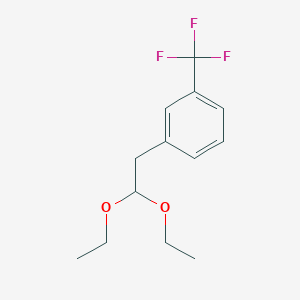
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B1532546.png)
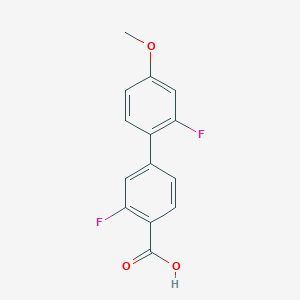
![2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride](/img/structure/B1532548.png)

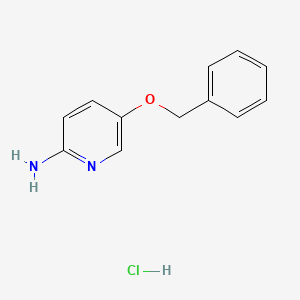


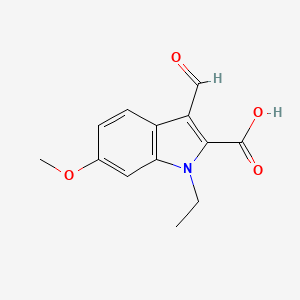
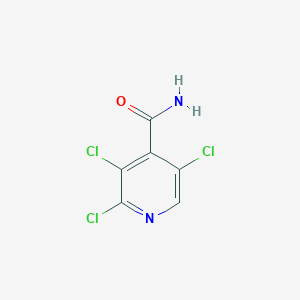
![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

